1,2,4,5-Tetrafluorobenzene;2,2,2-trifluoroethanol
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Overview
Description
1,2,4,5-Tetrafluorobenzene: and 2,2,2-trifluoroethanol are two distinct chemical compounds with unique properties and applications. 1,2,4,5-Tetrafluorobenzene is a fluorinated aromatic compound, while 2,2,2-trifluoroethanol is a fluorinated alcohol. Both compounds are valuable in various scientific and industrial fields due to their unique chemical properties.
Preparation Methods
1,2,4,5-Tetrafluorobenzene: can be synthesized through several methods, including the fluorination of benzene derivatives. One common method involves the reaction of benzene with fluorine gas in the presence of a catalyst . This process requires careful control of reaction conditions to ensure selective fluorination at the desired positions.
2,2,2-Trifluoroethanol: is typically produced by the hydrogenation of trifluoroacetaldehyde . This process involves the reduction of trifluoroacetaldehyde using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon.
Chemical Reactions Analysis
1,2,4,5-Tetrafluorobenzene: undergoes various chemical reactions, including substitution and oxidation reactions. For example, under nitration conditions, it does not form a nitro derivative but undergoes a preferential 1,4-fluorine displacement-oxidation mechanism to give 2,5-difluoro-1,4-benzoquinone . Common reagents used in these reactions include nitric acid and sulfuric acid.
2,2,2-Trifluoroethanol: can undergo oxidation to yield trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions, such as the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction .
Scientific Research Applications
1,2,4,5-Tetrafluorobenzene: is widely used in organic synthesis and as a solvent . It is employed in the preparation of fluorinated aromatic compounds, catalysts, and polymers . Its unique properties make it valuable in the field of fluorine chemistry.
2,2,2-Trifluoroethanol: is used in various scientific research applications, including as a solvent and reagent in organic synthesis . It is also used in the pharmaceutical industry for the synthesis of various drugs and as a stabilizer for proteins and enzymes .
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrafluorobenzene involves its ability to undergo substitution and oxidation reactions, leading to the formation of various fluorinated products . These reactions are facilitated by the presence of fluorine atoms, which influence the reactivity of the compound.
2,2,2-Trifluoroethanol: exerts its effects through its ability to participate in hydrogen bonding and its role as a solvent . It can stabilize proteins and enzymes by forming hydrogen bonds with their functional groups, thereby enhancing their stability and activity .
Comparison with Similar Compounds
1,2,4,5-Tetrafluorobenzene: can be compared with other fluorinated benzenes, such as 1,2,3,4-tetrafluorobenzene and 1,2,3,5-tetrafluorobenzene . These compounds differ in the positions of the fluorine atoms on the benzene ring, which affects their reactivity and applications.
2,2,2-Trifluoroethanol: can be compared with other fluorinated alcohols, such as 2,2,3,3-tetrafluoropropanol and 2,2,3-trifluoropropanol . These compounds have different numbers and positions of fluorine atoms, which influence their chemical properties and applications.
Properties
CAS No. |
827046-84-4 |
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Molecular Formula |
C8H5F7O |
Molecular Weight |
250.11 g/mol |
IUPAC Name |
1,2,4,5-tetrafluorobenzene;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H2F4.C2H3F3O/c7-3-1-4(8)6(10)2-5(3)9;3-2(4,5)1-6/h1-2H;6H,1H2 |
InChI Key |
BTAVHWOWXGUCHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)F.C(C(F)(F)F)O |
Origin of Product |
United States |
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